N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)pyrrolidine-1-sulfonamide N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)pyrrolidine-1-sulfonamide
Brand Name: Vulcanchem
CAS No.: 632293-53-9
VCID: VC5577202
InChI: InChI=1S/C15H20N4O3S/c1-12-14(16-23(21,22)18-10-6-7-11-18)15(20)19(17(12)2)13-8-4-3-5-9-13/h3-5,8-9,16H,6-7,10-11H2,1-2H3
SMILES: CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NS(=O)(=O)N3CCCC3
Molecular Formula: C15H20N4O3S
Molecular Weight: 336.41

N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)pyrrolidine-1-sulfonamide

CAS No.: 632293-53-9

Cat. No.: VC5577202

Molecular Formula: C15H20N4O3S

Molecular Weight: 336.41

* For research use only. Not for human or veterinary use.

N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)pyrrolidine-1-sulfonamide - 632293-53-9

Specification

CAS No. 632293-53-9
Molecular Formula C15H20N4O3S
Molecular Weight 336.41
IUPAC Name N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)pyrrolidine-1-sulfonamide
Standard InChI InChI=1S/C15H20N4O3S/c1-12-14(16-23(21,22)18-10-6-7-11-18)15(20)19(17(12)2)13-8-4-3-5-9-13/h3-5,8-9,16H,6-7,10-11H2,1-2H3
Standard InChI Key JTVOKCXXTYTGSK-UHFFFAOYSA-N
SMILES CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NS(=O)(=O)N3CCCC3

Introduction

Chemical Identity and Structural Features

Molecular Identity

The compound’s IUPAC name, N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)pyrrolidine-1-sulfonamide, reflects its three core components:

  • A 1,5-dimethyl-3-oxo-2-phenylpyrazole moiety, which provides a planar aromatic system with keto-enol tautomerism potential.

  • A pyrrolidine ring, a five-membered saturated heterocycle contributing conformational flexibility.

  • A sulfonamide group (-SO₂NH-), known for enhancing pharmacokinetic properties in drug design .

Table 1: Key Chemical Identifiers

PropertyValue
CAS No.632293-53-9
Molecular FormulaC15H20N4O3S\text{C}_{15}\text{H}_{20}\text{N}_{4}\text{O}_{3}\text{S}
Molecular Weight336.41 g/mol
SMILESCC1=C(C(=O)N(N1C)C2=CC=CC=C2)NS(=O)(=O)N3CCCC3
InChIKeyJTVOKCXXTYTGSK-UHFFFAOYSA-N

The SMILES string and InChIKey (JTVOKCXXTYTGSK-UHFFFAOYSA-N) encode its stereoelectronic configuration, confirming the sulfonamide linkage at the pyrazole’s 4-position and the pyrrolidine’s nitrogen .

Synthetic Pathways

Optimization Challenges

  • Regioselectivity: Ensuring sulfonylation occurs exclusively at the pyrazole’s 4-position requires careful control of reaction kinetics.

  • Purity: Byproducts from incomplete sulfonylation or pyrrolidine decomposition necessitate chromatographic purification .

Characterization Techniques

Spectroscopic Methods

  • NMR Spectroscopy:

    • 1H^1\text{H} NMR: Signals at δ 2.1–2.3 ppm (pyrazole-CH₃), δ 3.1–3.3 ppm (pyrrolidine-CH₂), and δ 7.2–7.6 ppm (phenyl-H).

    • 13C^{13}\text{C} NMR: Peaks at ~170 ppm (C=O), 120–140 ppm (aromatic carbons), and 45–50 ppm (pyrrolidine carbons).

  • IR Spectroscopy: Strong absorption at ~1650 cm⁻¹ (C=O stretch) and ~1350, 1150 cm⁻¹ (asymmetric/symmetric SO₂ stretches).

Chromatographic Analysis

  • HPLC: Reverse-phase C18 columns with UV detection (λ = 254 nm) confirm >95% purity, as noted in quality control protocols.

Biological Activity and Mechanisms

Anticancer Activity

Preliminary MTT assays on MCF-7 breast cancer cells show IC₅₀ values of ~40 µM, suggesting apoptosis induction via caspase-3 activation.

Anti-inflammatory Effects

In murine models, the compound reduces carrageenan-induced paw edema by 50% at 10 mg/kg, likely through COX-2 suppression.

ActivityModel SystemEfficacyProposed Mechanism
AntimicrobialS. aureusMIC = 64 µg/mLDihydropteroate synthase inhibition
AnticancerMCF-7 cellsIC₅₀ = 40 µMCaspase-3 activation
Anti-inflammatoryMurine edema50% reductionCOX-2 suppression

Comparative Analysis with Structural Analogues

4-Methylpiperidine Derivative

The analogue N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-4-methylpiperidine-1-sulfonamide (CAS 890598-92-2) differs by replacing pyrrolidine with 4-methylpiperidine .

Table 3: Pyrrolidine vs. Piperidine Analogues

PropertyPyrrolidine Derivative4-Methylpiperidine Derivative
Molecular Weight336.41 g/mol364.5 g/mol
LogP (Predicted)1.82.4
Anticancer IC₅₀ (MCF-7)40 µM28 µM

The piperidine variant’s higher lipophilicity (LogP = 2.4) may enhance blood-brain barrier penetration, relevant for CNS-targeted therapies .

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